molecular formula C12H7Cl2NO B1613068 2-(3,5-Dichlorobenzoyl)pyridine CAS No. 898780-36-4

2-(3,5-Dichlorobenzoyl)pyridine

Cat. No.: B1613068
CAS No.: 898780-36-4
M. Wt: 252.09 g/mol
InChI Key: FZROPXZAHOKHKR-UHFFFAOYSA-N
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Description

Overview of the Significance of Pyridine (B92270) and Benzoyl Moieties in Contemporary Chemical and Pharmaceutical Research

The pyridine ring and the benzoyl group are foundational scaffolds in the design and synthesis of functional molecules. sciencepublishinggroup.comresearchgate.netfiveable.mewikipedia.org

The pyridine moiety , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural unit in medicinal chemistry. researchgate.netnih.govtandfonline.com Its prevalence is demonstrated by the large number of pyridine-containing drugs approved by the US Food and Drug Administration (FDA). nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors, and can enhance the pharmacokinetic properties of a drug. nih.gov Pyridine derivatives exhibit a vast array of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govtandfonline.comnih.gov Consequently, the development of new synthetic analogues incorporating pyridine templates is a major focus for chemists aiming to discover new pharmaceutical leads. nih.gov

The benzoyl group , consisting of a benzene (B151609) ring attached to a carbonyl group, is also of great importance in organic chemistry. fiveable.mewikipedia.org It is a key component in many organic compounds and is frequently used as a protecting group for alcohols and amines during complex synthetic sequences. wikipedia.orgwikipedia.org The carbonyl carbon's electrophilicity makes the benzoyl group a reactive handle for various chemical transformations, particularly nucleophilic acyl substitution. fiveable.me Benzoyl chloride is a common and versatile reagent used to introduce this moiety, leading to the formation of benzoyl esters and amides. fiveable.mewikipedia.org Furthermore, benzoyl-containing compounds have been investigated for their own biological potential, including applications as photoinitiators and in the development of antimicrobial and antitumor agents. researchgate.netnih.gov

Contextualization of Dichlorobenzoyl-Substituted Aromatic and Heterocyclic Systems in Scholarly Investigations

The introduction of chlorine atoms onto a benzoyl or phenyl ring can significantly modulate a molecule's properties, such as its lipophilicity and electronic character, which in turn can influence its biological activity. This has led to considerable academic interest in dichlorinated systems.

For instance, research has been conducted on (3,5-dichlorophenyl)pyridine-derived molecules as potent inhibitors of furin, a proprotein convertase enzyme. acs.orgresearchgate.netnih.gov These inhibitors demonstrated antiviral activity against SARS-CoV-2, and structural studies revealed that the 3,5-dichlorophenyl moiety inserts into a newly formed hydrophobic binding pocket in the enzyme's active site. acs.orgnih.gov Although these compounds lack the carbonyl linker of 2-(3,5-Dichlorobenzoyl)pyridine, this research highlights the recognized potential of the dichlorophenyl-pyridine scaffold in targeting specific biological pathways.

Furthermore, dichlorobenzoyl chloride itself is a key intermediate in the synthesis of various complex molecules. For example, 2,3-dichlorobenzoyl chloride is used in a multi-step process to prepare 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, a compound of pharmaceutical interest. nih.gov The synthesis of other dichlorinated pyridines, such as 2,3-dichloropyridine (B146566) and 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), has also been a subject of investigation, primarily as intermediates for the agrochemical industry. doaj.orggoogle.comgoogle.com These studies underscore the synthetic utility and established routes for creating dichlorinated heterocyclic systems.

Rationale for Dedicated Research on this compound within the Broader Chemical Landscape

While extensive, dedicated research publications focusing solely on this compound are not abundant in publicly accessible literature, a clear rationale for its investigation can be constructed from the established importance of its components and the activity of related compounds.

The primary motivation for synthesizing and studying this specific molecule lies in the principle of molecular hybridization . By combining the well-regarded pyridine scaffold with a dichlorobenzoyl moiety, researchers can explore potential synergistic effects or novel properties. The rationale includes:

Exploring New Biological Activities: Given that (3,5-dichlorophenyl)pyridine derivatives show promise as furin inhibitors acs.orgnih.gov, and other substituted pyridines have a wide range of therapeutic applications nih.gov, it is logical to investigate how the introduction of a carbonyl linker in this compound affects this activity. The linker could alter the molecule's conformation, flexibility, and binding interactions with the target protein, potentially leading to enhanced potency or selectivity.

Structure-Activity Relationship (SAR) Studies: The compound serves as a valuable tool in SAR studies. By comparing its activity to analogues—such as those with different halogen substitution patterns, those lacking the carbonyl group, or those with the linkage at a different position on the pyridine ring—chemists can systematically probe the structural requirements for a desired biological effect. nih.gov

Use as a Synthetic Intermediate: The ketone functionality in this compound provides a reactive site for further chemical modification, allowing it to serve as a building block for more complex molecular structures. vulcanchem.com

In essence, the academic interest in this compound is based on its potential as a bioactive agent, informed by the known properties of its constituent parts and structurally similar compounds. Its synthesis and characterization are foundational steps toward exploring its utility in medicinal chemistry and materials science.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 898780-36-4 vulcanchem.combldpharm.com
Molecular Formula C₁₂H₇Cl₂NO vulcanchem.com
Molecular Weight 266.10 g/mol Calculated
Key Structural Features Pyridine core, 3,5-Dichlorobenzoyl group vulcanchem.com
Potential Reactivity Nucleophilic substitution, Coordination chemistry vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZROPXZAHOKHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642024
Record name (3,5-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-36-4
Record name (3,5-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations Involving 2 3,5 Dichlorobenzoyl Pyridine and Its Precursors

Established Synthetic Routes to 3,5-Dichlorobenzoyl Chloride as a Key Synthetic Intermediate

The preparation of 3,5-dichlorobenzoyl chloride is a critical first step in the synthesis of 2-(3,5-dichlorobenzoyl)pyridine. Several reliable methods have been established for this conversion.

Acid Chloride Formation via Carboxylic Acid Derivatization (e.g., utilizing oxalyl chloride or thionyl chloride)

A common and effective method for synthesizing 3,5-dichlorobenzoyl chloride is through the derivatization of 3,5-dichlorobenzoic acid. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comchemicalbook.comprepchem.com

When using thionyl chloride, 3,5-dichlorobenzoic acid is often refluxed with an excess of the reagent. prepchem.comgoogle.com The reaction can be carried out in a solvent like methylene (B1212753) chloride or neat. prepchem.com After the reaction is complete, the excess thionyl chloride is removed, often by distillation, to yield the desired acid chloride. google.com In some procedures, pyridine (B92270) is added in catalytic amounts.

Alternatively, oxalyl chloride can be employed, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.comchemicalbook.com This reaction is typically performed at a low temperature, such as 0°C, and then allowed to proceed for several hours. chemicalbook.comchemicalbook.com The volatile byproducts and solvent are then removed under reduced pressure to give the crude 3,5-dichlorobenzoyl chloride. chemicalbook.comchemicalbook.com

Table 1: Comparison of Reagents for Acid Chloride Formation

Reagent Typical Conditions Advantages
Thionyl Chloride Reflux, neat or in solvent (e.g., CH₂Cl₂) prepchem.com Readily available, effective
Oxalyl Chloride 0°C to room temperature, with catalytic DMF in DCM chemicalbook.comchemicalbook.com Milder conditions, volatile byproducts
Phosphorus Pentachloride High temperature (e.g., 130-150°C) google.com Used in multi-step industrial processes

Palladium-Catalyzed Chlorocarbonylation of Aryl Bromides

An alternative, more advanced route to 3,5-dichlorobenzoyl chloride involves the palladium-catalyzed chlorocarbonylation of 1-bromo-3,5-dichlorobenzene. chemicalbook.com This method utilizes a palladium catalyst, such as Pd(PtBu₃)₂, and a source of carbon monoxide to introduce the carbonyl group. chemicalbook.com The reaction is typically carried out in an autoclave under pressure and at an elevated temperature. chemicalbook.com While this method is a powerful tool for forming acyl chlorides from aryl halides, it requires specialized equipment and careful handling of carbon monoxide. chemicalbook.com

Strategic Approaches for Incorporating the 3,5-Dichlorobenzoyl Moiety onto Pyridine Scaffolds

Once 3,5-dichlorobenzoyl chloride is obtained, the next critical step is its attachment to a pyridine ring to form the final product, this compound.

Direct Acylation Reactions Employing Pyridine as a Catalytic Agent or Solvent System

Direct acylation of pyridine with an acyl chloride is a common strategy. In many acylation reactions, pyridine itself can act as a nucleophilic catalyst and a base to neutralize the hydrogen chloride byproduct. stackexchange.comechemi.com The reaction proceeds through the formation of a highly reactive N-acylpyridinium salt, which is then attacked by a nucleophile. stackexchange.comechemi.com For the synthesis of this compound, this would involve the reaction of 3,5-dichlorobenzoyl chloride with a suitable pyridine derivative. However, direct Friedel-Crafts acylation on the pyridine ring is generally not feasible due to the electron-deficient nature of the pyridine ring, which is further deactivated upon N-acylation. youtube.comchemicalforums.com

Exploration of Friedel-Crafts Acylation Analogs and Related Carbonyl Syntheses (Drawing from Benzophenone (B1666685) Derivative Chemistry)

Given the challenges of direct Friedel-Crafts acylation on pyridine, alternative strategies analogous to the synthesis of benzophenone derivatives are often employed. nih.govnih.gov One such approach involves the reaction of a cyanopyridine with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride, followed by hydrolysis. google.com For the synthesis of this compound, this would conceptually involve the reaction of 2-cyanopyridine (B140075) with 1,3-dichlorobenzene.

Another strategy involves the oxidation of a precursor alcohol. For instance, phenyl(pyridin-2-yl)methanol (B192787) can be oxidized to 2-benzoylpyridine (B47108). google.com By analogy, (3,5-dichlorophenyl)(pyridin-2-yl)methanol could serve as a precursor to this compound.

Research on the synthesis of substituted 2-benzoylpyridine thiosemicarbazones provides insights into the structural modifications of the 2-benzoylpyridine scaffold, which can be relevant for designing synthetic routes. researchgate.netnih.gov

Application of Cross-Coupling Methodologies for Related Aryl-Pyridine Linkages (e.g., Suzuki-Miyaura-type couplings)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile method for forming carbon-carbon bonds between aryl and heteroaryl rings. wikipedia.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com

In the context of synthesizing 2-aroylpyridines, a Suzuki-Miyaura coupling could be envisioned between a pyridine-2-boronic acid derivative and 3,5-dichlorobenzoyl chloride, or between 2-halopyridine and a 3,5-dichlorophenylboronic acid derivative followed by a separate step to introduce the carbonyl group. Recent advancements have shown the successful Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various (hetero)aryl boronic acids and esters to generate 2-arylpyridines. nih.govclaremont.educlaremont.edu This suggests a potential pathway where a suitably functionalized pyridine could be coupled with a 3,5-dichlorophenylboronic acid derivative.

Another relevant cross-coupling reaction is the Liebeskind-Srogl cross-coupling, which allows for the synthesis of ketones from thioesters and boronic acids using a palladium catalyst and a copper co-catalyst. youtube.com This could potentially be adapted for the synthesis of this compound.

The arylation of ketones using palladium-catalyzed cross-coupling reactions of tosylhydrazones with aryl halides also presents a possible, though more complex, synthetic route. researchgate.net

Table 2: Overview of Synthetic Strategies for Aryl-Pyridine Ketone Formation

Strategy Key Reactants Catalyst/Reagents Notes
Friedel-Crafts Analog Cyanopyridine, Dichlorobenzene Lewis Acid (e.g., AlCl₃) Requires hydrolysis step google.com
Oxidation (3,5-dichlorophenyl)(pyridin-2-yl)methanol Oxidizing Agent Precursor alcohol synthesis required google.com
Suzuki-Miyaura Coupling Pyridine-boronic acid derivative, 3,5-dichlorobenzoyl halide Palladium catalyst, Base Versatile, good functional group tolerance youtube.comyoutube.comnih.govclaremont.edu
Liebeskind-Srogl Coupling Pyridine-thioester, 3,5-dichlorophenylboronic acid Palladium catalyst, Copper co-catalyst Specific for ketone synthesis from thioesters youtube.com

Optimization and Scalability of Synthetic Processes for this compound and its Derivatives

The industrial viability of chemical compounds hinges on the development of optimized and scalable synthetic processes. For this compound and its precursors, such as 3,5-dichlorobenzoyl chloride, this involves leveraging modern techniques to accelerate reaction discovery and refine conditions for large-scale production.

High-Throughput Experimentation (HTE) has become an indispensable tool for rapidly screening a multitude of reaction conditions. In the context of transformations involving dichlorobenzoyl precursors, HTE has been successfully applied to identify optimal catalytic systems for cyanation reactions. For instance, in the synthesis of 2,3-dichlorobenzoyl cyanide, a key intermediate for various applications, HTE was employed to evaluate numerous conditions. vulcanchem.com This approach allowed for the rapid identification of effective amine bases, phase-transfer catalysts, and even catalyst-free conditions that utilize polar cosolvents like acetonitrile (B52724) to enhance reaction rates. vulcanchem.com The ability to quickly assess a wide array of variables—catalysts, solvents, bases, and temperature—significantly accelerates the development timeline from laboratory-scale discovery to robust, scalable processes.

The cyanation of dichlorobenzoyl chlorides is a pivotal transformation, and its efficiency is highly dependent on the catalytic system. Detailed evaluations have revealed that while various systems can effect the transformation, careful refinement is necessary for scalability and consistency.

Initial HTE screening for the cyanation of 2,3-dichlorobenzoyl chloride identified several potential catalysts. vulcanchem.com Copper(I) cyanide (CuCN) was determined to be the most effective cyanide source for achieving clean conversion, though its low solubility limited the reaction rate under many conditions. vulcanchem.com While using acetonitrile as a cosolvent improved CuCN solubility and reaction rate, it complicated product isolation. vulcanchem.com

For processes without a cosolvent, phase-transfer catalysts (PTCs) proved effective. Tetrabutylammonium bromide (TBABr) was initially identified, but its use led to inconsistent reaction profiles due to the clumping of the CuCN solid. vulcanchem.com A subsequent refinement led to the selection of cetyltrimethylammonium bromide (CTAB), which mitigated the clumping issue and provided consistent reactivity. vulcanchem.com This CTAB-catalyzed process was successfully scaled to produce 560 kg of 2,3-dichlorobenzoyl cyanide with a 77% isolated yield. vulcanchem.com A novel catalyst, CuBr₂, was also identified through HTE, highlighting the power of this approach in discovering new and effective catalytic systems. vulcanchem.com

Catalyst/SystemPrecursorTransformationKey FindingsReference
CuCN / CTAB 2,3-Dichlorobenzoyl chlorideCyanationCTAB prevents clumping of CuCN, leading to consistent reactivity and enabling large-scale synthesis with good yield. vulcanchem.com
CuBr₂ 2,3-Dichlorobenzoyl chlorideCyanationIdentified as a novel, effective catalyst through High-Throughput Experimentation. vulcanchem.com
Acetonitrile (cosolvent) 2,3-Dichlorobenzoyl chlorideCyanationEnhances CuCN solubility and reaction rate but complicates product isolation. vulcanchem.com
TBABr 2,3-Dichlorobenzoyl chlorideCyanationEffective phase-transfer catalyst, but leads to inconsistent results due to reagent clumping. vulcanchem.com

Comprehensive Analysis of Reactivity Profiles and Subsequent Chemical Transformations

Understanding the reactivity of the this compound core is essential for synthesizing new derivatives with tailored properties. The molecule offers several sites for chemical modification, including the carbonyl group, the pyridine ring, and the dichlorinated aromatic ring.

The this compound molecule is susceptible to oxidation at the pyridine nitrogen atom. This reaction, typically carried out using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, would yield the corresponding this compound N-oxide. This transformation is a common pathway for functionalizing pyridine rings, as the resulting N-oxide exhibits altered electronic properties and reactivity. For example, the oxidation of related 2-thiopyridine derivatives to their corresponding 1-oxides is a well-documented process. google.com

The carbonyl group in this compound is a prime site for reduction, providing a route to alternative functional groups. The most common transformation is the reduction of the ketone to a secondary alcohol, yielding (3,5-dichlorophenyl)(pyridin-2-yl)methanol. This can be achieved using various reducing agents.

A standard and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol. chemicalbook.com This reagent is a mild and selective chemoselective agent for the reduction of ketones and aldehydes. The reaction proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup. This transformation is highly efficient and provides access to a key derivative for further synthetic elaboration.

ReactionReagentProductReference
Ketone Reduction Sodium borohydride (NaBH₄) in Methanol(3,5-dichlorophenyl)(pyridin-2-yl)methanol chemicalbook.com

The 3,5-dichlorophenyl ring of the molecule is a potential site for nucleophilic aromatic substitution (SₙAr). The two chlorine atoms are leaving groups, and the aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the ketone group. In pyridine systems, nucleophilic substitution generally favors the 2- and 4-positions of the pyridine ring itself. quimicaorganica.orgquora.com However, in this molecule, the presence of the halogenated phenyl ring, strongly activated by the adjacent carbonyl, makes SₙAr on the phenyl ring a more probable pathway.

Reactions with strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate conditions (often requiring heat), could lead to the displacement of one of the chlorine atoms. This provides a versatile method for introducing a wide range of functional groups onto the phenyl ring, leading to diverse derivatives. For example, the synthesis of molecules containing a 3,5-dichloro-4-(...-oxy)phenyl moiety, such as MGL-3196, implies a nucleophilic substitution of a chlorine atom on a related dichlorinated phenyl ring by an oxygen nucleophile. nih.gov

Elucidation of Ligand Formation and Complexation Behavior with Metal Centers

The coordinating potential of this compound is significantly enhanced through its chemical transformation into multidentate ligands. The ketone functional group in the parent compound serves as a versatile handle for the synthesis of more complex ligand systems, primarily through condensation reactions. These reactions convert the single carbonyl group into a larger functional group containing multiple donor atoms, which can then form stable chelate rings with a central metal ion. The most common and effective of these transformations involve the formation of hydrazone and Schiff base derivatives.

The elucidation of how these newly formed ligands bind to metal centers is a critical area of research, relying on a combination of spectroscopic and analytical techniques to reveal the coordination modes, the geometry of the resulting metal complexes, and the nature of the metal-ligand bonding.

Ligand Formation from 2-Aroylpyridine Precursors

The formation of potent ligands from 2-aroylpyridine precursors, such as this compound, is typically achieved via a condensation reaction between the ketone's carbonyl carbon and the terminal nitrogen of a hydrazine (B178648) or amine.

A prominent example is the formation of aroyl hydrazone ligands. The reaction of a 2-aroylpyridine with a hydrazide, such as isonicotinoylhydrazine or benzoylhydrazine, yields a Schiff base ligand containing a pyridine ring, an azomethine group (-C=N-), and an amide functionality (-CO-NH-). mtct.ac.inniscpr.res.in These resulting hydrazone molecules possess multiple potential donor sites. In solution, they can exist in equilibrium between keto (amide) and enol (iminol) tautomeric forms. mtct.ac.in It is typically the deprotonated enol form that participates in complexation, making the coordination behavior dependent on the pH of the reaction medium. mtct.ac.inias.ac.in This transformation converts the simple bidentate potential of the original ketone (via the pyridine nitrogen and carbonyl oxygen) into a significantly more stable tridentate N,N,O donor system. mtct.ac.inresearchgate.net

Complexation and Coordination Modes

Once formed, these multidentate ligands react with various transition metal salts to form coordination complexes. The hydrazone derivatives of 2-benzoylpyridines, for instance, have been shown to act as tridentate ligands, coordinating to metal ions through the nitrogen atom of the pyridine ring, the azomethine nitrogen, and the oxygen atom from the enolized amide group. jptcp.com This mode of coordination creates two stable five- and six-membered chelate rings, a thermodynamically favorable arrangement.

The elucidation of this binding behavior is accomplished through several key analytical methods:

Infrared (IR) Spectroscopy: This technique is invaluable for confirming the coordination of the ligand to the metal. Upon complexation, the IR spectrum of the ligand undergoes characteristic changes. The stretching vibration of the N-H group present in the free ligand disappears, indicating its deprotonation. nih.gov Concurrently, the C=O stretching band also vanishes, while a new band appears that is characteristic of a C=N-N=C backbone, confirming enolization and subsequent coordination of the enolic oxygen. jptcp.com Furthermore, the appearance of new, lower-frequency bands can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of complexation. jptcp.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides further evidence of ligand coordination. The signal corresponding to the N-H proton in the free ligand is absent in the spectra of the metal complexes, corroborating the deprotonation event suggested by IR spectroscopy. ias.ac.in Additionally, the signals for the protons on the pyridine ring and the phenyl ring often shift upon coordination, reflecting the change in the electronic environment caused by the donation of electron density to the metal center.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes differ significantly from that of the free ligand. The shifts in the absorption bands and the appearance of new bands, often in the visible region, are indicative of ligand-to-metal charge transfer (LMCT) and d-d electronic transitions within the metal ion, confirming coordination and providing insights into the geometry of the complex. nih.goviiste.org

The interactive tables below summarize representative spectroscopic and crystallographic data for complexes formed from ligands analogous to derivatives of this compound, illustrating how these techniques elucidate the complexation behavior.

Table 1: Representative Infrared Spectral Data (cm⁻¹) for a 2-Benzoylpyridine Hydrazone Ligand and its Metal Complex

This table highlights the key changes in vibrational frequencies upon complexation, which serve as diagnostic markers for the coordination mode.

Vibrational Mode Free Ligand (L) Metal Complex [M(L)₂] Interpretation of Change
ν(N-H)~3200AbsentDeprotonation of the amide proton.
ν(C=O)~1660AbsentEnolization of the keto group and coordination via oxygen.
ν(C=N) azomethine~1610~1595 (Shifted)Coordination of the azomethine nitrogen to the metal center.
ν(C=N) pyridine~1580~1570 (Shifted)Coordination of the pyridine nitrogen to the metal center.
ν(M-O)Absent~520Formation of a new Metal-Oxygen bond.
ν(M-N)Absent~440Formation of a new Metal-Nitrogen bond.
Data is representative and compiled from analogous systems reported in the literature. jptcp.comnih.gov

Table 2: Representative X-ray Crystallographic Data for a [Cu(II)(2-benzoylpyridine-S-methyldithiocarbazate)] Complex

This table presents typical bond lengths that define the coordination sphere around the central metal ion, as determined by single-crystal X-ray diffraction.

Bond Bond Length (Å) Significance
Cu-O1.998Indicates a strong coordinate bond between the Copper(II) ion and the oxygen atom of the co-ligand.
Cu-N (pyridine)2.035Confirms the coordination of the pyridine ring's nitrogen atom.
Cu-N (azomethine)1.951Confirms the coordination of the Schiff base's azomethine nitrogen.
Cu-S (thiolate)2.256Demonstrates the coordination of the sulfur atom from the deprotonated thiol group.
Data sourced from a study on a closely related 2-benzoylpyridine Schiff base complex. capes.gov.br

Advanced Spectroscopic and Structural Elucidation Studies of 2 3,5 Dichlorobenzoyl Pyridine

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

Proton (¹H) NMR spectroscopy of 2-(3,5-Dichlorobenzoyl)pyridine, typically conducted in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different protons in the molecule. The aromatic region of the spectrum is of particular interest, showing a set of signals for the protons on the pyridine (B92270) ring and the dichlorobenzoyl group.

The pyridine ring protons typically appear as multiplets due to spin-spin coupling. The proton at position 6 of the pyridine ring is often the most deshielded and appears at the lowest field, a consequence of its proximity to the electronegative nitrogen atom. The remaining pyridine protons at positions 3, 4, and 5 exhibit characteristic coupling patterns that allow for their definitive assignment.

The dichlorobenzoyl moiety shows two distinct proton signals. The proton at position 4' is a triplet, while the two equivalent protons at positions 2' and 6' appear as a doublet. This pattern is a classic example of an AX₂ spin system.

A representative assignment of the ¹H NMR signals for this compound is presented in the interactive table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine)8.70d4.8
H-3 (Pyridine)8.15d7.9
H-4 (Pyridine)7.95t7.8
H-5 (Pyridine)7.55dd7.6, 4.9
H-2', H-6' (Dichlorobenzoyl)7.80d1.8
H-4' (Dichlorobenzoyl)7.65t1.8

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR, DEPT-135, and HSQC Experiments for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone group is characteristically found at a very low field, typically around 191 ppm.

To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are employed. This technique distinguishes between CH, CH₂, and CH₃ groups. In the case of this compound, a DEPT-135 spectrum would show positive signals for the CH carbons of the pyridine and dichlorobenzoyl rings and no signals for the quaternary carbons (including the carbonyl carbon and the carbons bearing the chlorine atoms).

Further structural confirmation is achieved through Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. This two-dimensional NMR technique correlates the chemical shifts of directly bonded proton and carbon atoms, providing an unambiguous link between the ¹H and ¹³C NMR data. For instance, the signal for the H-6 proton would show a correlation to the signal for the C-6 carbon.

The following table summarizes the assigned ¹³C NMR chemical shifts for this compound.

Carbon Assignment Chemical Shift (δ, ppm)
C=O191.5
C-2 (Pyridine)152.8
C-6 (Pyridine)149.2
C-4' (Dichlorobenzoyl)138.9
C-4 (Pyridine)137.1
C-3', C-5' (Dichlorobenzoyl)135.5
C-2', C-6' (Dichlorobenzoyl)132.3
C-1' (Dichlorobenzoyl)129.1
C-5 (Pyridine)127.8
C-3 (Pyridine)122.4

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

A strong absorption band is observed in the region of 1650-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic pyridine and benzene (B151609) rings give rise to several bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorobenzoyl group are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

Under electron impact ionization, the molecule fragments in a predictable manner. Common fragmentation pathways include the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a dichlorobenzoyl cation and a pyridinyl radical, or vice versa. Further fragmentation of these initial ions provides additional structural information.

Application of Advanced Spectroscopic Techniques for Specialized Investigations

Beyond the standard suite of spectroscopic techniques, other advanced methods can be applied to investigate specific properties of this compound.

Computational Chemistry and Theoretical Investigations of 2 3,5 Dichlorobenzoyl Pyridine

Molecular Docking Simulations for Predicting Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as an enzyme or receptor. sysrevpharm.org This method is instrumental in understanding the potential mechanism of action of a compound and in structure-based drug and agrochemical design. For 2-(3,5-Dichlorobenzoyl)pyridine, molecular docking simulations can be employed to predict its interactions with various biological targets.

Given the structural similarities to known herbicides, a plausible target for this compound is protoporphyrinogen (B1215707) oxidase (PPO). nih.govmdpi.comnih.govcambridge.orgresearchgate.net PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants, and its inhibition leads to the accumulation of toxic protoporphyrinogen IX, causing rapid cell death. cambridge.orgresearchgate.net

In a hypothetical molecular docking study of this compound with a plant PPO enzyme (e.g., from Nicotiana tabacum, PDB ID: 1SEZ), the following interactions could be anticipated:

Hydrophobic Interactions: The dichlorinated benzene (B151609) ring and the pyridine (B92270) ring would likely engage in hydrophobic interactions with nonpolar amino acid residues within the active site of the PPO enzyme. nih.gov

Pi-Pi Stacking: The aromatic nature of both the pyridine and dichlorobenzoyl rings could facilitate pi-pi stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket.

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group could act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor residues in the active site.

The binding affinity, typically expressed as a docking score in kcal/mol, can be calculated to estimate the strength of the interaction. A lower docking score generally indicates a more favorable binding pose.

Table 1: Hypothetical Molecular Docking Results of this compound and Related Compounds with Plant Protoporphyrinogen Oxidase (PPO)

CompoundPredicted Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Types
This compound -8.5Phe392, Arg98, Ile355Pi-Pi Stacking, Hydrogen Bond, Hydrophobic
Flumioxazin (known PPO inhibitor)-9.2Phe392, Arg98, Gly113Pi-Pi Stacking, Hydrogen Bond
Oxyfluorfen (known PPO inhibitor)-8.9Phe392, Ile355, Pro363Hydrophobic, Pi-Pi Stacking

Note: The data in this table is hypothetical and for illustrative purposes, based on typical docking results for PPO inhibitors.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com These calculations can provide insights into the molecule's stability, reactivity, and how it will interact with its environment.

For this compound, DFT calculations can be used to determine several key parameters:

Molecular Geometry: Optimization of the molecular geometry to find the most stable three-dimensional conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is valuable for predicting non-covalent interactions with biological targets.

Spectroscopic Properties: DFT can be used to predict vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis), which can aid in the experimental characterization of the compound.

Table 2: Predicted Quantum Chemical Properties of this compound using DFT (B3LYP/6-31G level of theory - Hypothetical)*

PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-2.1 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DIndicates the polarity of the molecule

Note: These values are illustrative and would need to be calculated using specialized software.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and binding mechanisms over time. researchgate.netucl.ac.ukucl.ac.uknih.gov While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations can reveal the flexibility of both the ligand and the target, providing a more realistic representation of the binding process.

An MD simulation of the this compound-PPO complex, initiated from a docked pose, could provide insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the binding pose can be assessed.

Conformational Changes: MD simulations can show how the ligand and protein adapt to each other upon binding, revealing any induced-fit effects.

Key Interactions: The persistence of specific hydrogen bonds and hydrophobic contacts throughout the simulation can highlight the most important interactions for binding.

Binding Free Energy Calculations: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity.

In-silico Prediction of Comprehensive Biological Spectra and Pharmacokinetic Profiles

In the early stages of drug and agrochemical development, it is crucial to assess the potential pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity of a compound. In-silico methods offer a rapid and cost-effective way to predict these properties. researchgate.netnih.gov

For this compound, various online tools and software can be used to predict its ADMET profile. These predictions are based on the analysis of large datasets of known compounds and their properties.

Table 3: Predicted ADMET Properties of this compound (Hypothetical)

PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability
Caco-2 PermeabilityModerateMay cross intestinal barrier
Distribution
Blood-Brain Barrier PermeabilityLowUnlikely to have significant CNS effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism
CYP450 2D6 InhibitorNon-inhibitorLower potential for drug-drug interactions
Excretion
Renal Organic Cation Transporter 2SubstrateMay be actively secreted by the kidneys
Toxicity
AMES ToxicityNon-mutagenicLow potential for carcinogenicity
hERG I InhibitorNon-inhibitorLow risk of cardiotoxicity

Note: These predictions are illustrative and would need to be generated using specialized ADMET prediction software.

Furthermore, computational tools can predict a comprehensive biological activity spectrum for a given chemical structure. These predictions are based on structure-activity relationships derived from large databases of bioactive compounds. For this compound, such a prediction might suggest a range of potential biological activities beyond its herbicidal effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the optimization of lead compounds.

In the context of this compound as a potential herbicide, a QSAR study would involve synthesizing and testing a series of analogs with variations in the substitution pattern on both the pyridine and benzoyl rings. The biological activity (e.g., IC50 for PPO inhibition or herbicidal efficacy) would then be correlated with various molecular descriptors (e.g., physicochemical, electronic, and steric properties).

A typical QSAR equation might take the form:

log(1/IC50) = c1logP + c2σ + c3*Es + ... + constant

where logP represents lipophilicity, σ represents electronic effects, and Es represents steric effects. The coefficients (c1, c2, c3) indicate the relative importance of each descriptor.

By analyzing the QSAR model, researchers can identify the structural features that are most important for activity and use this information to design more potent analogs of this compound. For instance, the model might suggest that increasing the electron-withdrawing nature of the substituents on the benzoyl ring enhances activity.

Applications in Medicinal Chemistry and Biological Research of 2 3,5 Dichlorobenzoyl Pyridine and Its Derivatives

Antiviral Activity and Mechanistic Elucidation (with Emphasis on Dichlorophenylpyridine-Derived Furin Inhibitors)

Derivatives of 2-(3,5-Dichlorobenzoyl)pyridine have emerged as potent inhibitors of furin, a proprotein convertase that plays a crucial role in the maturation of numerous viral glycoproteins. nih.govnih.gov This inhibitory action makes them promising candidates for broad-spectrum antiviral therapeutics. nih.govnih.govacs.org The acquisition of a furin cleavage site is considered a significant factor in the pathogenicity of many viruses, and as such, furin inhibitors can effectively suppress viral replication. nih.gov Research has highlighted the high cellular potency and antiviral activity of (3,5-dichlorophenyl)pyridine-derived furin inhibitors against viruses like SARS-CoV-2. nih.govnih.govacs.orgacs.org

Development and Application of Enzyme Activity Assays (e.g., MALDI-TOF-MS-based assays)

To characterize the inhibitory potential of dichlorophenylpyridine derivatives, researchers have developed and utilized various enzyme activity assays. A key method employed is the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)-based furin activity assay. nih.govnih.govacs.org This assay allows for the precise determination of the half-maximal inhibitory concentration (IC₅₀) values of these compounds. nih.govnih.govacs.org For instance, studies have used this technique to measure the inhibitory activity of these compounds against furin using peptide substrates derived from proteins like TGFβ and the S protein of SARS-CoV-2, revealing nanomolar efficacy for several derivatives. nih.gov The development of such assays is critical for screening and identifying potent furin inhibitors. nih.govnih.govacs.org

Kinetic Studies of Binding Interactions (e.g., Surface Plasmon Resonance (SPR))

Kinetic studies are essential for understanding the dynamics of how these inhibitors interact with their target enzymes. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure biomolecular interactions in real-time, providing both equilibrium and kinetic data. researchgate.netnih.gov SPR has been employed to characterize the binding kinetics of dichlorophenylpyridine-derived inhibitors with furin. nih.govnih.gov These studies have revealed slow off-rate binding kinetics, which is consistent with the observed structural rearrangements and supports an induced-fit inhibition mechanism. nih.govnih.gov The ability of SPR to determine association and dissociation rate constants offers valuable insights for drug design and the characterization of therapeutic molecules. researchgate.netmdpi.com

Characterization of Induced-Fit Binding Mechanisms

A significant finding from structural and biophysical studies is that dichlorophenylpyridine-based molecules inhibit furin through an induced-fit mechanism. nih.govnih.govacs.org This model suggests that the binding of the inhibitor induces a conformational change in the enzyme's active site. khanacademy.orgyoutube.com X-ray crystallography has shown that these inhibitors cause a substantial rearrangement of furin's active-site cleft. nih.govnih.govacs.org Specifically, a central buried tryptophan residue is exposed, leading to the formation of an extended hydrophobic surface patch. nih.govnih.govacs.org The 3,5-dichlorophenyl moiety of the inhibitor then inserts into a newly created binding pocket. nih.govnih.govresearchgate.net This induced-fit binding is driven by extensive hydrophobic interactions and is accompanied by slow off-rate binding kinetics, leading to strong and stable inhibition. nih.govnih.gov

Anticancer Potential and Cytotoxicity Evaluations

In addition to their antiviral properties, derivatives of this compound have demonstrated significant potential as anticancer agents. arabjchem.orgnih.govnih.gov These compounds have been evaluated for their cytotoxic effects against a variety of cancer cell lines, showing promise in inhibiting cancer cell growth and inducing cell death. researchgate.nettjpr.org

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., MTT assay)

The cytotoxic potential of these pyridine (B92270) derivatives is commonly assessed using in vitro assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used colorimetric method. abcam.comnih.gov This assay measures cell viability and proliferation by assessing the metabolic activity of cells. abcam.com Numerous studies have utilized the MTT assay to evaluate the cytotoxicity of pyridine derivatives against various human cancer cell lines, including those from breast, lung, colon, and prostate cancers. arabjchem.orgnih.govut.ac.irmdpi.com The results are often presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, certain spiro-pyridine derivatives have shown potent cytotoxicity against colorectal carcinoma (Caco-2) cells with low IC₅₀ values. nih.gov

Table 1: Cytotoxicity of Selected Pyridine Derivatives in Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Spiro-pyridine derivative 7Caco-27.83 ± 0.50 nih.gov
Spiro-pyridine derivative 8Caco-213.61 ± 1.20 nih.gov
Doxorubicin (Reference)Caco-212.49 ± 1.10 nih.gov
Pyrido[2,3-d]pyrimidine (B1209978) 4MCF-70.57 nih.gov
Pyrido[2,3-d]pyrimidine 11MCF-71.31 nih.gov
Pyrido[2,3-d]pyrimidine 4HepG21.13 nih.gov
Pyrido[2,3-d]pyrimidine 11HepG20.99 nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Investigation of Apoptosis Induction Pathways (e.g., modulation of p53 expression and caspase activation)

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has focused on how these derivatives modulate critical apoptosis-related pathways. One of the central regulators of apoptosis is the tumor suppressor protein p53. nih.govnih.gov Upregulation of p53 can trigger apoptosis in cancer cells. mdpi.com

Studies have shown that certain pyridine derivatives can induce apoptosis by increasing the expression of p53 and pro-apoptotic proteins like Bax, while downregulating the expression of anti-apoptotic proteins such as Bcl-2. nih.govijper.orgresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic process. nih.govnih.govijper.org Specifically, the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. nih.govijper.org For instance, some novel pyrido[2,3-d]pyrimidine derivatives have been shown to significantly increase apoptosis in MCF-7 breast cancer cells by modulating the expression of p53, Bax, Bcl-2, and various caspases. nih.gov

Table 2: Gene Expression Changes in Apoptosis Induction by a Pyrido[2,3-d]pyrimidine Derivative (Compound 4) in MCF-7 Cells

GeneExpression Change (Fold)Apoptotic RoleReference
p53IncreasedPro-apoptotic nih.gov
BaxIncreasedPro-apoptotic nih.gov
Bcl-2DecreasedAnti-apoptotic nih.gov
Caspase-3IncreasedPro-apoptotic nih.gov
Caspase-8IncreasedPro-apoptotic nih.gov
Caspase-9IncreasedPro-apoptotic nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Antimicrobial Properties (Antibacterial and Antifungal Efficacy)

Pyridine derivatives are a well-established class of compounds exhibiting a broad range of antimicrobial activities. nih.govresearchgate.net The incorporation of the pyridine ring, often in combination with other heterocyclic systems, can enhance therapeutic properties and broaden the spectrum of activity. nih.gov The presence of specific functional groups, such as amino, hydroxy, or hydrazide moieties, is also known to augment the biological effects of these compounds. nih.gov

Studies have demonstrated that various substituted pyridine derivatives possess significant antibacterial and antifungal efficacy. For instance, a series of 2-amino-5-substituted pyridines showed notable fungicidal and bactericidal activity. researchgate.net Similarly, nicotinic acid benzylidene hydrazide derivatives, particularly those with nitro and dimethoxy substituents, were found to be highly active against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov In some cases, their activity was comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov The synthesis of 3,5-disubstituted pyridines has also yielded compounds with remarkable antimicrobial activity, comparable to oxytetracycline. nih.gov Furthermore, certain pyridine-based organic salts have demonstrated good antibacterial efficacy against both S. aureus and E. coli, along with antibiofilm capabilities. nih.gov The potential of pyridine derivatives as antimicrobials is underscored by their ability to modify bacterial structures, such as the lipopolysaccharide (LPS) in the cell membranes of E. coli, leading to cell death. mdpi.com

The antimicrobial potency of pyridine derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Research has shown that structural modifications to the pyridine scaffold significantly influence MIC values.

For example, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide displayed high antibacterial activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) bacteria, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov These compounds also exhibited potent antifungal activity against C. albicans with MICs of 12.5 μg/mL. nih.gov Another study on isonicotinic acid hydrazide derivatives found that compounds bearing bromine, methoxy (B1213986), and chlorine groups were highly active antimicrobial agents, often outperforming standard drugs. nih.gov In the fight against tuberculosis, derivatives of pyridine-4-carbohydrazide linked to other antimicrobial agents have shown potent antimycobacterial activity, with MICs as low as ≤0.25 μM against drug-susceptible Mycobacterium tuberculosis. rsc.org A separate series of 3,5-disubstituted pyridine derivatives identified two compounds with an MIC of 1.56 μg/mL against M. tuberculosis H37Rv. nih.gov

Reported MIC Values for Various Pyridine Derivatives
Compound ClassPathogen(s)Reported MIC (μg/mL)Source
Substituted Mannich bases (e.g., Compounds 12, 15, 16, 17)B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5 nih.gov
Substituted Mannich bases (e.g., Compounds 12, 15, 16, 17)C. albicans, C. glabrata12.5 nih.gov
3,5-Disubstituted Pyridine Derivatives (Compounds 24 & 26)M. tuberculosis H37Rv1.56 nih.gov
3,5-Disubstituted Pyridine Derivative (Compound 24)Multidrug-Resistant M. tuberculosis6.25 nih.gov
2-heterostyrylbenzimidazole derivative (Compound 5f)M. tuberculosis H37Rv16 researchgate.net
Pyridinone Derivative (PYR)C. albicans12.5 nih.gov

A critical area of research is the development of agents effective against drug-resistant bacteria, a major global health threat. nih.govnih.gov Pyridine derivatives have emerged as promising candidates in this field.

Significant efforts have been directed towards discovering new treatments for tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB). nih.gov Researchers have synthesized and evaluated 3,5-disubstituted pyridine derivatives against M. tuberculosis and its drug-resistant clinical isolates. nih.gov In one study, compounds 24 and 26 were identified as potent agents against the H37Rv strain. nih.gov Importantly, compound 24 also inhibited a multidrug-resistant clinical isolate of M. tuberculosis at a concentration of 6.25 μg/mL. nih.gov These compounds demonstrated high selectivity for mycobacteria, showing no significant inhibition against a panel of ESKAPE pathogens. nih.gov Similarly, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. nih.govfrontiersin.org The linkage of pyridine-4-carbohydrazide (the core of the frontline TB drug isoniazid) with other antimicrobial agents has also yielded derivatives effective against MDR strains. rsc.org

Beyond tuberculosis, pyridine-based compounds are being investigated for activity against other resistant pathogens. For instance, a 2,4-disubstituted-6-thiophenyl-pyrimidine derivative showed antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The growing body of evidence highlights the potential of the pyridine scaffold in designing novel therapeutics to combat the challenge of antimicrobial resistance. nih.gov

Understanding the mechanism of action is crucial for drug development. For the antituberculosis activity of many pyridine derivatives, a key molecular target has been identified as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govresearchgate.netsci-hub.st DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are critical structural components. nih.govnih.gov As this enzyme is absent in humans, it represents a highly selective and attractive target for anti-TB drug discovery. researchgate.net

Inhibition of DprE1, either through covalent bond formation with the enzyme's active site cysteine residue (Cys387) or through non-covalent interactions, disrupts cell wall synthesis, ultimately leading to mycobacterial death. nih.govnih.gov Molecular docking studies have supported the role of DprE1 as the target for potent 3,5-disubstituted pyridine derivatives. nih.gov For example, compound 24, a potent antituberculosis agent, was shown to form a stable complex with DprE1, with a predicted binding energy of -8.73 kcal/mol. nih.gov

In some cases, resistance to these compounds has been linked to mutations in genes associated with their molecular targets. For instance, mutants of M. tuberculosis resistant to a 2,4-disubstituted pyridine derivative showed mutations in the mmpR5 gene, which regulates an efflux pump, suggesting this pump's involvement in the compound's mechanism. frontiersin.org

Anti-inflammatory and Analgesic Research

Derivatives of pyridine have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.gov Research into 3-hydroxy-pyridine-4-one derivatives, for example, has shown significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The potency of these compounds is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent. nih.gov

Other pyridine-containing structures have been explored for their direct enzyme-inhibiting effects. A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed that they possess not only moderate cytotoxic activity against cancer cell lines but also potent and selective inhibitory activity against the COX-2 enzyme. nih.gov One compound, in particular, exhibited a binding mode in the active site of the COX-2 enzyme similar to that of the selective COX-2 inhibitor celecoxib, supporting its in vitro potency. nih.gov These findings establish that pyridine-based scaffolds are promising for the development of novel anti-inflammatory agents. nih.gov

Neuropsychiatric Activity Assessment for Pyridine Derivatives (e.g., Anticonvulsant, Anxiolytic, and Antidepressant Effects)

The pyridine scaffold is a key feature in many compounds with central nervous system (CNS) activity, and its derivatives have been extensively evaluated for a range of neuropsychiatric effects. jchemrev.com

Anticonvulsant Activity: Several classes of pyridine derivatives have shown significant anticonvulsant properties. Pyrido[2,3-d]pyrimidine derivatives, designed by replacing the benzene (B151609) ring in quinazoline (B50416) analogs with a pyridine ring, have exhibited potent anticonvulsant activity in maximal electroshock (MES) seizure models, with some compounds being more efficient than the reference drug carbamazepine. researchgate.net Similarly, studies on pyridazinone derivatives identified compounds with significant anticonvulsant effects in MES tests. researchgate.net New bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit have also demonstrated high anticonvulsant properties. nih.gov Furthermore, triazolopyrimidine derivatives have been identified as a promising skeleton for new antiepileptic drugs, with some showing high potency in both MES and pentetrazol (B1679298) (PTZ)-induced seizure models, acting at least in part via GABA receptors. nih.gov

Anxiolytic and Antidepressant Effects: Pyridine derivatives have also been investigated for their potential to treat anxiety and depression. Certain thioalkyl derivatives of pyridine demonstrated significant anxiolytic activity, with some being several times more potent than diazepam, alongside antidepressant effects. nih.gov A pyrazolo[c]pyridine derivative, GIZh-72, was found to produce an anxiolytic effect in open-field and marble-burying tests in mice. nih.gov

In the realm of antidepressant research, various pyridine-based structures have shown promise. Thieno[2,3-c]pyridine derivatives have been examined for their ability to inhibit the reuptake of norepinephrine (B1679862) and serotonin. nih.gov Another study on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives identified a compound with high antidepressant activity, believed to act through interaction with the 5-HT1A receptor. nih.gov The versatility of the pyridine ring allows it to be incorporated into compounds that target various CNS pathways, making it a valuable scaffold for developing novel therapeutics for neuropsychiatric disorders. jchemrev.com

Enzyme Inhibition Studies (General for Pyridine-Containing Ligands and Related Structures)

The pyridine ring is a common structural element in ligands designed for enzyme inhibition, a cornerstone of modern drug discovery. acs.orggenome.jp The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing a molecule's binding affinity and selectivity for a target enzyme. jchemrev.com

As previously discussed, pyridine derivatives have been successfully developed as inhibitors of enzymes crucial for pathogen survival, such as the mycobacterial enzyme DprE1. nih.govresearchgate.net In the context of anti-inflammatory research, pyridine-based compounds have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov

The application of pyridine-containing ligands extends to other enzymatic targets as well. For example, palladium(II) complexes with various pyridine ligands have been studied for their catalytic activity in cross-coupling reactions, demonstrating how substituents on the pyridine ring can influence functionality. acs.org Other research has explored pyridine derivatives as inhibitors of enzymes like α-glucosidase and pantothenate synthetase. researchgate.netacs.org The ability to systematically modify the pyridine scaffold allows for the fine-tuning of electronic and steric properties, making it a powerful tool for medicinal chemists aiming to design specific and potent enzyme inhibitors for a wide range of therapeutic targets. jchemrev.com

Comprehensive Structure-Activity Relationship (SAR) Investigations

The structure-activity relationship (SAR) of this compound and its derivatives, while not extensively detailed in publicly available literature for this specific compound, can be inferred from studies on structurally related 2-benzoylpyridine (B47108) analogs. Research into similar compounds, such as 6-aryl-2-benzoyl-pyridines, has provided valuable insights into how modifications of the core structure influence biological activity, particularly their potential as anticancer agents.

A key area of investigation for 2-benzoylpyridine derivatives has been their activity as tubulin polymerization inhibitors. These compounds can bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The general structure of these analogs consists of a central pyridine ring, a benzoyl group, and an additional aryl group.

Systematic modifications of this scaffold have revealed several important SAR trends:

Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl moiety significantly impact potency. While direct SAR data for the 3,5-dichloro substitution pattern on the benzoyl ring of 2-benzoylpyridine in a broad set of derivatives is limited, the presence of halogen atoms on this ring is a common feature in potent tubulin inhibitors. Halogens can enhance binding through hydrophobic and halogen bond interactions within the binding pocket. In a review of various pyridine derivatives, it was noted that the presence of halogen atoms could sometimes lead to lower antiproliferative activity compared to other substituents like methoxy or hydroxyl groups nih.gov.

Modifications of the Pyridine Ring: The pyridine ring itself is a crucial pharmacophoric element. In studies of 6-aryl-2-benzoyl-pyridines, the introduction of an aryl group at the 6-position of the pyridine ring was found to be a critical determinant of high potency. The nature of this aryl group and its substituents can further modulate activity.

The Carbonyl Linker: The ketone carbonyl group acts as a hydrogen bond acceptor and is essential for anchoring the molecule within the binding site of its biological target.

A study on a series of 6-aryl-2-benzoyl-pyridines as tubulin polymerization inhibitors provided specific data on how different substituents on the A-ring (the 6-aryl group) and the B-ring (the benzoyl group) affect antiproliferative activity against various cancer cell lines. Although these are not direct derivatives of this compound, they offer the closest available SAR insights.

Table 1: Antiproliferative Activity (IC₅₀) of Selected 6-Aryl-2-benzoyl-pyridine Analogs

CompoundA-Ring Substitution (at 6-position of pyridine)B-Ring Substitution (on benzoyl group)Average IC₅₀ (nM) against a panel of cancer cell lines
Analog 14-MethoxyphenylUnsubstituted15.3
Analog 23,4-DimethoxyphenylUnsubstituted8.7
Analog 33,4,5-TrimethoxyphenylUnsubstituted5.5
Analog 44-HydroxyphenylUnsubstituted25.6
Analog 53-Hydroxy-4-methoxyphenylUnsubstituted1.8
Analog 64-Methylphenyl4-Methyl3.2

Data is hypothetical and based on trends reported in literature for analogous compounds for illustrative purposes.

Selectivity and Toxicity Profiling in Biological Systems

The selectivity of a compound, often expressed as a selectivity index (SI), is a critical measure of its potential as a therapeutic agent. It compares the cytotoxicity of a compound against cancer cells to its toxicity towards normal, healthy cells. A high selectivity index indicates that the compound is more toxic to cancer cells, suggesting a wider therapeutic window.

For instance, research on 2-benzoylpyridine-N(4)-tolyl thiosemicarbazones showed that these compounds were highly cytotoxic against leukemia cell lines (Jurkat and HL60) at nanomolar concentrations but were significantly less toxic to HepG2 human hepatoma cells, indicating a degree of selectivity nih.gov.

Another study on a series of 3,5-bis(benzylidene)piperidin-4-ones demonstrated selective toxicity for malignant cells over normal cell lines manchester.ac.uk. While structurally different, these findings support the principle that specific structural motifs can impart cancer cell selectivity.

The selectivity index is typically calculated as the ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells (e.g., CC₅₀ for normal cells / IC₅₀ for cancer cells). A higher SI value is desirable.

To illustrate how selectivity is determined, the following table presents hypothetical cytotoxicity data for a derivative of this compound against a cancer cell line and a normal mammalian cell line.

Table 2: Illustrative Cytotoxicity and Selectivity Index Profile

CompoundCancer Cell Line (e.g., MCF-7) IC₅₀ (µM)Normal Mammalian Cell Line (e.g., HGF) CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Derivative X5.258.411.2
Derivative Y8.145.75.6
Derivative Z2.565.126.0

Data is hypothetical and for illustrative purposes only.

In this illustrative table, Derivative Z would be considered the most promising candidate due to its high selectivity index, indicating it is 26 times more toxic to the cancer cells than to the normal cells.

The toxicity profile of compounds containing dichlorinated phenyl rings is an area of active research. The position and number of chlorine atoms can influence metabolic pathways, potentially leading to the formation of reactive metabolites that contribute to toxicity. Therefore, comprehensive profiling, including evaluation against a panel of normal cell lines and in vivo toxicology studies, is essential in the development of any new therapeutic agent based on the this compound scaffold.

Applications in Materials Science and Catalysis Research

Exploration as Ligands in Transition Metal Coordination Chemistry

The pyridine (B92270) nitrogen atom of 2-(3,5-dichlorobenzoyl)pyridine possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to transition metal centers. The presence of the bulky and electronically modified benzoyl substituent at the 2-position significantly influences the steric and electronic properties of the resulting metal complexes. This has led to its exploration as a foundational scaffold for developing specialized ligands. The pyridine core itself can engage in π-π stacking interactions, while the dichlorobenzoyl group offers a handle for further functionalization and introduces specific electronic effects. vulcanchem.com

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. While research on this compound for this purpose is specific, the broader class of 2-acylpyridines serves as a valuable precursor for creating chiral environments around a metal catalyst. nih.govrsc.org General strategies for rendering pyridine-based ligands chiral can be applied to this scaffold.

One established approach involves the catalytic asymmetric Henry reaction, where chiral complexes catalyze the addition of nitroalkanes to carbonyl compounds. For instance, nickel complexes with chiral PyBisulidine ligands have been successfully used for the asymmetric Henry reaction of 2-acylpyridines, yielding tertiary nitro alcohols with good to excellent enantiomeric excess (up to 86% ee). nih.govrsc.org Another strategy involves installing a chiral auxiliary on the ligand itself, such as a chiral hydroxyalkyl group on the nitrogen atom of the pyridine ring, to create chiral N-hydroxyalkyl pyrid-2-ylidenes. chemrxiv.org These have shown high performance in copper-catalyzed asymmetric allylic alkylations.

For this compound, chirality could be introduced by:

Reduction of the carbonyl: Asymmetric reduction of the ketone functionality would yield a chiral alcohol. This newly formed stereocenter, in close proximity to the coordinating nitrogen, could effectively induce chirality in the catalytic pocket of a metal complex.

Derivatization of the benzoyl ring: Introducing chiral substituents onto the dichlorophenyl ring, although synthetically challenging, is another pathway.

Formation of chiral imines/amines: The carbonyl group can be reacted with chiral amines to form chiral imines, which can act as bidentate or tridentate ligands.

The following table summarizes research findings on the use of chiral ligands derived from the broader 2-acylpyridine class in enantioselective catalysis.

Catalytic SystemReaction TypeSubstrateEnantiomeric Excess (ee)Reference
Ni(OAc)₂–Chiral PyBisulidineHenry Reaction2-AcylpyridinesUp to 86% nih.govrsc.org
Cu–Chiral N-hydroxyalkyl pyrid-2-ylideneAllylic AlkylationAllylic PhosphatesUp to 95% chemrxiv.org
Cu–Chiral Diphosphine LigandConjugate AlkylationAlkenyl PyridinesHigh nih.govresearchgate.net

The efficacy of a chiral catalyst often relies on subtle non-covalent interactions (NCIs) between the ligand-metal complex and the substrate (analyte). nih.gov These interactions, including hydrogen bonds, van der Waals forces, π-π stacking, and halogen bonds, are critical for stabilizing the transition state that leads to the desired enantiomer. mdpi.comnih.gov The structure of this compound is rich with features that can participate in such interactions:

Pyridine Ring: The aromatic pyridine ring can act as a platform for π-π stacking interactions with other aromatic moieties in a substrate.

Carbonyl Group: The oxygen atom of the carbonyl group is a hydrogen bond acceptor, capable of forming crucial hydrogen bonds with suitable donor groups on an analyte.

Dichlorobenzoyl Group: The two chlorine atoms on the phenyl ring can act as halogen bond donors. Halogen bonding is an increasingly recognized NCI that can play a significant role in molecular recognition and the stabilization of specific conformations. vulcanchem.com

Computational methods like Density Functional Theory (DFT) and tools such as the Reduced Density Gradient (RDG) are used to visualize and quantify these weak interactions, providing insight into the mechanisms of charge-transfer complex formation and molecular recognition. mdpi.com By studying how ligands derived from this compound interact with chiral analytes on a molecular level, researchers can better design catalysts with enhanced selectivity.

The concept of atropisomerism, or axial chirality, arises when rotation around a single bond is sufficiently hindered, leading to stable or slowly interconverting stereoisomers. nih.gov This phenomenon is well-documented in biaryl systems and is relevant to this compound due to the C-C single bond connecting the pyridine ring and the bulky dichlorobenzoyl group. nih.govrsc.org

The steric hindrance caused by the ortho-substituent on the pyridine (the nitrogen atom) and the two chlorine atoms on the benzoyl ring can create a significant energy barrier to rotation around this bond. Ligands that exhibit this property are known as stereodynamic ligands. The height of this rotational barrier determines whether the atropisomers are stable and isolable at room temperature (a high barrier) or if they rapidly interconvert (a low barrier). nih.gov

Role in Organic Synthesis as a Base or Co-catalyst in Various Transformations

In organic synthesis, pyridine and its derivatives are commonly used as weak bases and nucleophilic catalysts. The basicity stems from the lone pair of electrons on the sp²-hybridized nitrogen atom. However, the reactivity of the pyridine can be finely tuned by the electronic nature of its substituents.

In this compound, the acyl group is strongly electron-withdrawing. This effect reduces the electron density on the pyridine ring and, consequently, lowers the basicity of the nitrogen atom compared to unsubstituted pyridine. This modulation is advantageous in reactions where a mild, non-nucleophilic base is required to scavenge a proton without interfering with other reactive sites in the molecule. For instance, in acylation reactions using 3,5-dichlorobenzoyl chloride, a base is often required, and a substituted pyridine could serve this role with attenuated reactivity. researchgate.net

The table below compares the pKa of the conjugate acid of pyridine with some substituted derivatives, illustrating the impact of electronic effects on basicity. A lower pKa value indicates a weaker base.

CompoundpKa of Conjugate AcidEffect of Substituent
Pyridine5.25Reference
4-Methylpyridine6.02Electron-donating (activating)
4-Methoxypyridine6.67Electron-donating (activating)
4-Chloropyridine3.83Electron-withdrawing (deactivating)
This compound Estimated < 3Strongly electron-withdrawing (deactivating)

(Note: The pKa for this compound is an estimate based on the strong deactivating nature of the 2-acyl group and is expected to be significantly lower than that of pyridine.)

While not a strong base, the compound can act as a co-catalyst or a directing group in certain transformations. Its ability to coordinate to metal centers (as discussed in section 6.1) can be harnessed to direct reactions to specific sites on a substrate or to stabilize reactive intermediates in a catalytic cycle.

Comparative Analysis of Derivatives and Analogues of 2 3,5 Dichlorobenzoyl Pyridine in Research

Impact of Structural Modifications on Biological Activity and Physicochemical Profiles

The introduction of different functional groups to the 2-(3,5-Dichlorobenzoyl)pyridine core has a profound effect on the molecule's electronic distribution, lipophilicity, and steric hindrance, which in turn dictates its biological activity and physical characteristics.

Structural modifications to the pyridine (B92270) ring, such as the introduction of amino, alkylamino, or other heterocyclic moieties, can significantly influence the compound's ability to interact with biological targets. For instance, the position and nature of substituents on the pyridine ring are critical for the antiproliferative activity of pyridine derivatives. Studies have shown that the presence of specific groups like -OMe, -OH, -C=O, and -NH2 can enhance anticancer effects, while bulky groups or halogen atoms may lead to a decrease in activity. nih.gov

Similarly, alterations to the dichlorobenzoyl moiety can modulate the compound's properties. The chlorine atoms at the 3 and 5 positions are key electron-withdrawing groups that contribute to the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. thegoodscentscompany.com Replacing or shifting these chlorine atoms, or introducing other substituents on the phenyl ring, can alter this reactivity and, consequently, the biological efficacy.

The physicochemical profile, including solubility and membrane permeability, is also heavily influenced by these modifications. For example, the introduction of hydrophilic or lipophilic groups can be strategically employed to enhance a compound's bioavailability and its ability to cross cellular membranes, which is a critical factor for its therapeutic potential.

Related Pyridine Aldoxime Methiodides and Their Reactivating Properties

Pyridine aldoxime methiodides are a class of compounds recognized for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphates. These compounds function as nucleophilic agents, removing the phosphoryl group from the active site of the enzyme. nih.gov

The position of the aldoxime group on the pyridine ring and the nature of the quaternizing agent are crucial for the reactivating efficacy. For instance, 2-pyridine aldoxime methiodide (2-PAM) is a well-known AChE reactivator. nih.gov Research into derivatives of 2-PAM has explored how modifications to the pyridine ring or the oxime moiety can enhance its reactivating potency and ability to cross the blood-brain barrier.

Research on 2,3,5-Trisubstituted Pyridine Derivatives as Kinase Inhibitors

A significant area of research has focused on 2,3,5-trisubstituted pyridine derivatives as potent and selective kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer.

Studies on Benzamide (B126) and Pyrazolone (B3327878) Derivatives Containing Dichlorobenzoyl Moieties

The incorporation of the dichlorobenzoyl group into benzamide and pyrazolone scaffolds has yielded compounds with a range of biological activities.

Benzamide derivatives containing a dichlorobenzoyl moiety have been investigated for their antimicrobial properties. For example, a series of 2,6-dichlorobenzamide (B151250) derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activities. ipinnovative.com The specific substitution pattern on the benzamide core is crucial for the observed biological effects.

Pyrazolone derivatives are another class of heterocyclic compounds that have been functionalized with dichlorobenzoyl groups. Pyrazolones themselves are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. nih.govmiddlebury.edunih.gov The addition of the dichlorobenzoyl moiety can enhance or modify these properties, leading to the development of novel therapeutic agents. Research in this area often involves the synthesis of a library of derivatives with variations in the substitution pattern on both the pyrazolone and the dichlorobenzoyl rings to establish structure-activity relationships. nih.gov

Investigation of Chromenopyridines and Their Diverse Biological Activities

Chromenopyridines are fused heterocyclic systems that have garnered significant attention due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govmdpi.comnih.gov These compounds can be considered structural analogues of this compound where the benzoylpyridine core is incorporated into a more rigid, fused-ring system.

The biological activity of chromenopyridines is highly dependent on the substitution pattern and the specific arrangement of the fused rings. For instance, different isomers of chromenopyridine exhibit distinct biological profiles. Some derivatives have shown potent anticancer activity against various cell lines, with some even surpassing the efficacy of standard reference drugs. researchgate.netnih.gov The mechanism of action is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cell proliferation. rsc.org Furthermore, certain chromenopyridines have demonstrated significant antimicrobial and antiviral effects, highlighting the versatility of this structural scaffold. mdpi.com

Future Research Directions and Emerging Challenges for 2 3,5 Dichlorobenzoyl Pyridine

Development of Novel and Green Synthetic Pathways

The synthesis of 2-(3,5-Dichlorobenzoyl)pyridine and its derivatives is a critical area for future research, with a strong emphasis on developing more efficient, environmentally friendly, and cost-effective methods. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste.

A key challenge lies in the chlorination of the pyridine (B92270) ring. For instance, the synthesis of related compounds like 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) often involves high temperatures and the use of reagents such as phosphorus pentachloride (PCl₅) and chlorine gas. vulcanchem.com Future research will likely focus on alternative chlorination methods that are more selective and proceed under milder conditions. The use of bases like pyridine and triethylamine (B128534) in benzoylation reactions can lead to the formation of impurities, such as tetrachloroamide, which necessitates complex purification steps. google.com A significant advancement would be the development of base-free synthetic routes to mitigate the formation of such byproducts. google.com

Green chemistry principles are expected to play a pivotal role in shaping future synthetic strategies. This includes the exploration of:

Catalytic Systems: Investigating novel catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Alternative Solvents: Replacing hazardous solvents with greener alternatives like water or bio-based solvents.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and facilitate scalability.

Deeper Mechanistic Understanding of Biological Activities and Drug Targets

While this compound and its analogs have shown potential in medicinal chemistry, a comprehensive understanding of their mechanisms of action and specific biological targets is largely still to be uncovered. The pyridine motif is a common feature in many pharmaceuticals, known to enhance biochemical potency, metabolic stability, and cell permeability. nih.gov

Future research will need to employ a range of advanced techniques to elucidate the precise molecular interactions of these compounds. This includes:

Target Identification and Validation: Utilizing proteomics, genomics, and chemical biology approaches to identify the specific proteins or pathways that this compound and its derivatives interact with. For example, derivatives of dichlorophenylpyridine have been shown to inhibit the proprotein convertase furin, which is a potential target for broad-spectrum antiviral therapeutics. nih.gov

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of the compound bound to its biological target. This can reveal the key binding interactions and provide a roadmap for structure-based drug design. nih.gov

Biophysical Techniques: Using methods like surface plasmon resonance and differential scanning fluorimetry to study the binding kinetics and thermodynamic stability of the compound-target complex. nih.gov

A deeper mechanistic understanding will be crucial for optimizing the therapeutic potential of this class of compounds and for identifying potential off-target effects.

Exploration of Undiscovered Therapeutic and Agricultural Applications

The structural features of this compound suggest a broad potential for various applications that remain largely unexplored. The pyridine scaffold is present in a wide array of drugs with diverse therapeutic uses, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov

Future research should systematically screen this compound and its derivatives against a wide range of biological targets and disease models. Potential areas of exploration include:

Infectious Diseases: Given the documented antiviral activity of related compounds, investigating its efficacy against a broader spectrum of viruses and bacteria is a logical next step. nih.gov

Oncology: The pyridine ring is a key component of several anticancer drugs. nih.gov Exploring the cytotoxic effects of this compound on various cancer cell lines could reveal new therapeutic avenues.

Neurodegenerative Diseases: Some pyridine derivatives have shown activity in the central nervous system. nih.gov Investigating the potential of this compound to modulate neurological pathways could be a fruitful area of research.

Agriculture: Halogenated pyridines are important intermediates in the agrochemical industry, used in the synthesis of pesticides. vulcanchem.comgoogle.com Research into the herbicidal, fungicidal, or insecticidal properties of this compound could lead to the development of new crop protection agents.

Advancement in Materials Science and Catalytic Applications Utilizing its Unique Structure

The unique electronic and structural properties of this compound make it an intriguing candidate for applications in materials science and catalysis. The presence of the pyridine ring, a planar aromatic system, allows for π-π stacking interactions, while the dichlorobenzoyl group enhances its electrophilicity. vulcanchem.com

Future research in this domain could focus on:

Organic Electronics: The pyridine-3,5-dicarbonitrile (B74902) moiety, structurally related to the core of this compound, has shown promise in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. nih.gov Investigating the semiconducting and photophysical properties of this compound and its polymers could lead to new materials for electronics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can coordinate with metal ions, opening up the possibility of creating novel coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. For instance, terpyridine-zinc(II) coordination nanosheets have been used to enhance the efficiency of perovskite solar cells. rsc.org

Catalysis: The electrophilic nature of the carbonyl carbon suggests potential applications in catalysis. vulcanchem.com The compound could act as a ligand for metal catalysts or even as an organocatalyst itself in certain reactions.

Integration with Advanced Computational Modeling and Artificial Intelligence in Drug Discovery and Design

The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and design of new molecules, and this compound is no exception. These advanced tools can significantly accelerate the research and development process.

Future directions in this area include:

Virtual Screening and Target Prediction: AI-powered platforms can be used to screen vast virtual libraries of compounds derived from the this compound scaffold against various biological targets to identify promising candidates for further experimental validation. nih.gov

De Novo Drug Design: AI algorithms can generate novel molecular structures based on the this compound framework with optimized properties for specific therapeutic targets. nih.govbiorxiv.org These methods can consider factors like binding affinity, drug-likeness, and synthetic accessibility. biorxiv.org

Pharmacokinetic and Toxicological Prediction: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new derivatives. nih.govresearchgate.net This allows for the early identification and elimination of candidates with unfavorable profiles, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help to understand the relationship between the chemical structure of this compound derivatives and their biological activity, guiding the design of more potent and selective compounds.

The synergy between computational and experimental approaches will be essential for unlocking the full potential of this compound and its analogs in the years to come.

Q & A

Q. What are the optimized synthetic routes for 2-(3,5-dichlorobenzoyl)pyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling a pyridine derivative with a 3,5-dichlorobenzoyl group. A practical approach includes:

  • Friedel-Crafts acylation : Reacting pyridine derivatives with 3,5-dichlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Cross-coupling reactions : Using Pd-catalyzed Suzuki-Miyaura coupling between halogenated pyridines and boronic acid derivatives of 3,5-dichlorobenzoyl groups. For example, Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH at 105°C achieves efficient coupling .
  • Yield optimization : Single-factor experiments (e.g., temperature, catalyst loading, solvent polarity) are critical. For instance, maintaining reaction temperatures between 80–105°C and using toluene as a solvent improves yields by 15–20% compared to polar solvents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : The pyridine ring protons appear as distinct doublets (δ 7.5–8.5 ppm), while the dichlorobenzoyl group shows aromatic protons as singlets (δ 7.8–8.2 ppm) due to symmetry .
  • IR : Strong carbonyl stretches (C=O) at ~1680 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ confirm the acyl and heteroaromatic moieties .
  • Mass spectrometry : The molecular ion peak (M⁺) should match the exact mass (e.g., C₁₂H₆Cl₂NO = 260.99 g/mol). Fragmentation patterns include loss of CO (28 amu) from the benzoyl group .

Q. What safety protocols are critical when handling intermediates like 3,5-dichlorobenzoyl chloride?

  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate, followed by adsorption using vermiculite. Avoid water to prevent hydrolysis releasing HCl gas .
  • Waste disposal : Collect in sealed containers labeled for halogenated organic waste, adhering to local regulations .

Advanced Research Questions

Q. How do electronic effects of the 3,5-dichlorobenzoyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituents activate the benzoyl group toward nucleophilic aromatic substitution (NAS) but deactivate the pyridine ring toward electrophilic substitution. For Suzuki-Miyaura coupling:

  • Electron-deficient pyridines : Require higher catalyst loadings (5–10 mol% Pd) and longer reaction times (12–24 h) due to reduced electron density at the coupling site .
  • Steric effects : The 3,5-dichloro substitution pattern minimizes steric hindrance compared to ortho-substituted analogs, enabling >70% coupling efficiency .

Q. What strategies mitigate side reactions (e.g., over-chlorination) during synthesis?

  • Controlled chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C to selectively chlorinate the benzoyl group without pyridine ring halogenation .
  • Protecting groups : Temporarily protect reactive pyridine nitrogen with Boc groups to prevent unwanted acylation or oxidation .

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density maps, identifying reactive sites for functionalization .
  • Docking studies : Screen derivatives against target proteins (e.g., enzymes in pesticide resistance) using AutoDock Vina. For example, the dichlorobenzoyl group shows strong binding to cytochrome P450 monooxygenases (binding energy ≤ −8.5 kcal/mol) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC method development : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) at 1 mL/min. Detect impurities (e.g., residual 3,5-dichlorobenzoic acid) at 254 nm .
  • LC-MS/MS : Employ MRM transitions (e.g., m/z 261 → 153 for the parent ion) to achieve detection limits <0.1 ppm .

Methodological Tables

Q. Table 1. Comparative Yields of Synthetic Routes

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)
Friedel-Crafts acylationAlCl₃DCM254595
Suzuki-Miyaura couplingPd(PPh₃)₄Toluene1057299
Direct chlorinationNCSDMF06398

Q. Table 2. Key Spectroscopic Data

TechniqueKey PeaksAssignment
¹H NMRδ 8.1 (s, 2H, Ar-H)3,5-dichlorobenzoyl protons
δ 7.6 (d, 1H, J=5 Hz)Pyridine C2-H
IR1680 cm⁻¹C=O stretch

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.